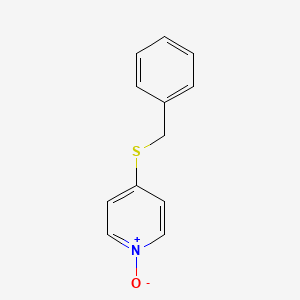
Ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate is an organic compound with the molecular formula C14H12O6 It is known for its unique structure, which includes a cyclopentyl ring substituted with phenyl and multiple oxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as precise temperature control, efficient mixing, and the use of high-purity reagents to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The phenyl group or other substituents on the cyclopentyl ring can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce hydroxylated derivatives. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophiles employed.
Wissenschaftliche Forschungsanwendungen
Ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s oxo groups can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, its phenyl and cyclopentyl moieties may interact with proteins or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-oxo-2-(2,3,5-trioxo-4-phenyl-cyclopentyl)acetate: A closely related compound with similar structural features and reactivity.
Phenylhydrazone derivatives: Compounds with similar phenyl and hydrazone moieties, used in various chemical and biological studies.
Cyclopentyl oxo derivatives: Molecules with cyclopentyl rings and oxo groups, exhibiting comparable chemical behavior and applications.
Eigenschaften
CAS-Nummer |
6362-71-6 |
|---|---|
Molekularformel |
C15H12O6 |
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
ethyl 2-oxo-2-(2,3,5-trioxo-4-phenylcyclopentyl)acetate |
InChI |
InChI=1S/C15H12O6/c1-2-21-15(20)14(19)10-11(16)9(12(17)13(10)18)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 |
InChI-Schlüssel |
LZEUDAOKEUPHRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C1C(=O)C(C(=O)C1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


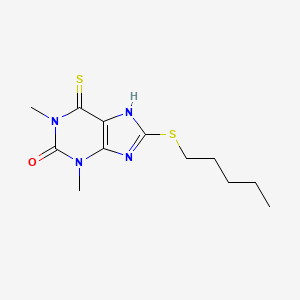
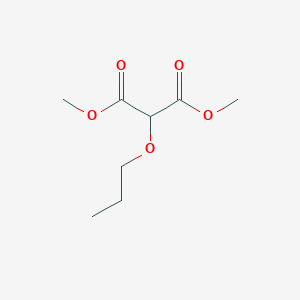
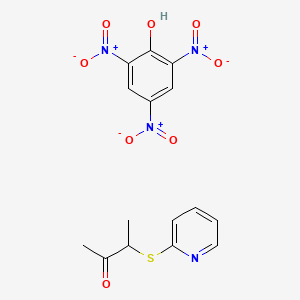
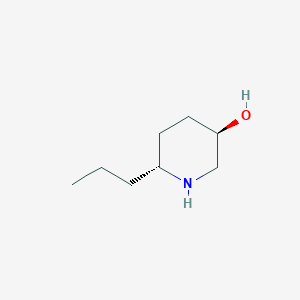
![6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid](/img/structure/B14736016.png)
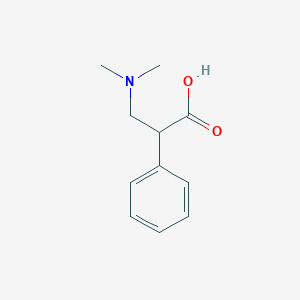
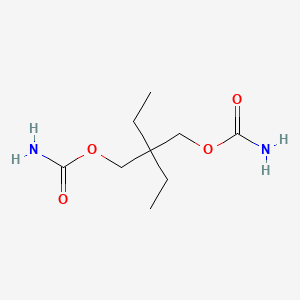
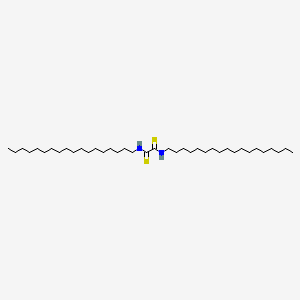
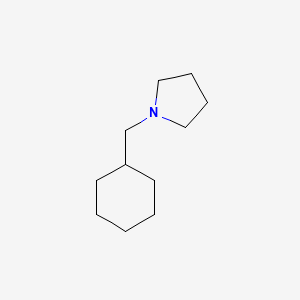


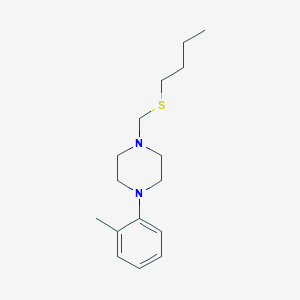
![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
